molecular formula C27H25F3N4O4 B609573 TCS 21311 CAS No. 1260181-14-3

TCS 21311

Cat. No.: B609573
CAS No.: 1260181-14-3
M. Wt: 526.5 g/mol
InChI Key: CLGRAWDGLMENOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

TCS 21311 primarily targets JAK3 , PKCα , PKCθ , and GSK-3β . JAK3 is a member of the Janus kinase family, which plays a crucial role in cytokine-triggered signaling events. PKCα and PKCθ are members of the protein kinase C family, involved in various cellular processes such as proliferation and differentiation. GSK-3β is a serine/threonine protein kinase involved in energy metabolism, neuronal cell development, and body pattern formation .

Mode of Action

This compound acts by inhibiting the enzymatic activity of its targets. It is a potent inhibitor of JAK3 with an IC50 of 8 nM, displaying over 100-fold selectivity over JAK1, JAK2, and TYK2 . It also inhibits PKCα, PKCθ, and GSK-3β with IC50s of 13, 68, and 3 nM, respectively . By inhibiting these enzymes, this compound disrupts the signaling pathways they are involved in, leading to changes in cellular functions.

Biochemical Pathways

The inhibition of JAK3 by this compound affects the JAK-STAT signaling pathway, which is involved in immune response regulation and hematopoiesis . The inhibition of PKCα and PKCθ disrupts PKC-mediated intracellular signaling, affecting processes such as T-cell activation . The inhibition of GSK-3β can impact various biochemical pathways, including Wnt/β-catenin signaling, which is involved in cell proliferation and differentiation .

Pharmacokinetics

It is known that the compound is soluble in dmso

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific cellular context. By inhibiting JAK3, PKCα, PKCθ, and GSK-3β, this compound can affect a variety of cellular processes, including immune response regulation, T-cell activation, and cell proliferation and differentiation .

Biochemical Analysis

Biochemical Properties

TCS 21311 interacts with several enzymes and proteins within the cell. It is a potent inhibitor of JAK3, with an IC50 value of 8 nM . It also inhibits Glycogen Synthase Kinase 3β (GSK-3β), Protein Kinase C alpha (PKCα), and Protein Kinase C theta (PKCθ), with IC50 values of 3 nM, 13 nM, and 68 nM, respectively . These interactions influence various biochemical reactions within the cell.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits cytokine-induced STAT5 phosphorylation, a JAK3-dependent activity .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to JAK3, GSK-3β, PKCα, and PKCθ, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular signaling pathways.

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. It interacts with enzymes such as JAK3, GSK-3β, PKCα, and PKCθ

Chemical Reactions Analysis

TCS 21311 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

TCS 21311 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

TCS 21311 is unique in its high selectivity for Janus kinase 3 over other Janus kinase family members. Similar compounds include:

This compound’s high selectivity for Janus kinase 3 makes it a valuable tool for studying the specific role of Janus kinase 3 in various biological processes and for developing targeted therapies .

Properties

IUPAC Name

3-[5-[4-(2-hydroxy-2-methylpropanoyl)piperazin-1-yl]-2-(trifluoromethyl)phenyl]-4-(1H-indol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F3N4O4/c1-26(2,38)25(37)34-11-9-33(10-12-34)15-7-8-19(27(28,29)30)17(13-15)21-22(24(36)32-23(21)35)18-14-31-20-6-4-3-5-16(18)20/h3-8,13-14,31,38H,9-12H2,1-2H3,(H,32,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGRAWDGLMENOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(F)(F)F)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678984
Record name 3-{5-[4-(2-Hydroxy-2-methylpropanoyl)piperazin-1-yl]-2-(trifluoromethyl)phenyl}-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260181-14-3
Record name 3-{5-[4-(2-Hydroxy-2-methylpropanoyl)piperazin-1-yl]-2-(trifluoromethyl)phenyl}-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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